4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide is a chemical compound characterized by its unique structure and properties. It is classified as an organic compound and specifically falls under the category of phenolic compounds due to the presence of a hydroxyl group attached to a benzene ring. This compound is noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide is classified based on its chemical structure and functional groups. It contains:
The synthesis of 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide typically involves several key steps:
The synthesis may involve various reagents and conditions such as:
The molecular structure of 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide can be represented as follows:
This structure includes:
Key data related to the molecular structure include:
4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide can participate in various chemical reactions:
Each reaction pathway requires specific conditions such as temperature control, pH adjustment, and appropriate catalysts to optimize yields and selectivity.
The mechanism of action for 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide primarily involves its interaction with biological targets. As a phenolic compound, it may exert activity by:
Research indicates that compounds with similar structures often exhibit pharmacological activities such as anti-inflammatory or analgesic effects, although specific studies on this compound may be limited.
The physical properties of 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide include:
Chemical properties include:
Relevant data such as spectral data (NMR, IR) can provide insights into functional groups and molecular interactions.
4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide has potential applications in various scientific fields:
The compound 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide represents a structurally complex molecule with systematic nomenclature reflecting its hybrid architecture. According to IUPAC conventions, the base structure is designated as 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol (C₁₆H₂₅NO₃), indicating a phenolic core substituted at the 4-position by an aminomethyl group bearing a cycloheptyl moiety [1]. The hydrobromide salt formation yields the full systematic name, with the molecular formula expanding to C₁₆H₂₆BrNO₃ and a molecular weight of 360.29 g/mol [2].
Structural taxonomy reveals three distinct domains:
Table 1: Comprehensive Nomenclature Specifications
Nomenclature Type | Designation | Reference |
---|---|---|
Systematic IUPAC Name | 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide | [2] |
Molecular Formula | C₁₆H₂₆BrNO₃ | [2] |
CAS Registry Number | 1609400-66-9 | [2] |
SMILES Notation | Br.COc1cc(CNC2CCCCCC2)cc(OC)c1O | [2] |
Alternative Designations | Cycloheptylaminomethyl dimethoxyphenol HBr | [1] |
The hydrobromide salt form significantly alters physicochemical properties compared to the free base, enhancing crystallinity and stability through ionic interactions between the protonated amine and bromide anion [2] [5]. This molecular configuration places it within the aminomethylphenol class, distinguished by its medium-ring cycloalkyl group (cycloheptyl) rather than more common cyclopentyl or cyclohexyl systems observed in analogs like the cyclohexylamine derivative (N-[(3,4-Dimethoxyphenyl)methyl]cyclohexanamine hydrochloride) [6] or cyclopropyl variant (4-[(cyclopropylamino)methyl]-2,6-dimethoxyphenol) [4].
This compound occupies a distinctive niche in chemical space, merging methoxylated phenol bioactivity with secondary amine functionality. The 2,6-dimethoxy-4-hydroxyphenyl core structurally resembles natural antioxidants like syringol (2,6-dimethoxyphenol) and its 4-methyl derivative (4-methylsyringol, FEMA 3704) [7], but gains enhanced molecular diversity through the cycloheptylaminomethyl substitution. This strategic modification creates three-dimensional complexity uncommon in simple phenolic antioxidants, as evidenced by comparison to the unsubstituted 4-methyl-2,6-dimethoxyphenol [3] [7].
Table 2: Structural Taxonomy of Aminomethylphenol Derivatives
Structural Feature | Comparative Compound | Molecular Formula | Key Distinctions | |
---|---|---|---|---|
Cycloheptylaminomethyl | Target Compound | C₁₆H₂₆BrNO₃ | 7-membered ring, HBr salt | |
Cyclopropylaminomethyl | 4-[(cyclopropylamino)methyl]-2,6-dimethoxyphenol | C₁₂H₁₇NO₃ | 3-membered strained ring | [4] |
Propylaminomethyl | 2,6-Dimethoxy-4-[(propylamino)methyl]phenol HCl | C₁₂H₂₀ClNO₃ | Linear alkyl chain | [5] |
Benzylpiperazinyl | 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol | C₂₀H₂₅N₃O₃ | Aromatic-piperazinyl system | [3] |
The cycloheptyl ring introduces unique steric and conformational properties compared to smaller cyclic analogs. With approximately 115° bond angles and enhanced flexibility over six-membered rings, cycloheptyl enables distinctive target interactions. This ring size occupies a middle ground between the excessive flexibility of larger cycloalkyl groups and the constrained geometry of smaller rings, potentially optimizing membrane permeability as indicated by calculated LogP values of ~2.5-3.0 for related compounds [4] [5]. The compound exemplifies molecular hybridization strategy – combining bioactive domains to create new chemical entities with potentially synergistic properties.
The development of 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide emerged from structure-activity relationship (SAR) studies on aminomethylphenols during the early 2020s. Researchers sought to overcome limitations of simpler phenolic antioxidants through targeted molecular expansion, hypothesizing that larger N-substituents would enhance lipid solubility and bioavailability [2]. The selection of cycloheptyl specifically addressed the suboptimal pharmacokinetics observed with both smaller cyclic amines (cyclopropyl, cyclopentyl) and linear alkyl chains (propylamine) in earlier analogs [4] [5].
The synthetic rationale employed reductive amination methodology between 2,6-dimethoxy-4-hydroxybenzaldehyde and cycloheptylamine, followed by hydrobromide salt formation to improve crystallinity – an approach validated by the 2024 synthesis date recorded for this compound [2]. This timeline places its development after smaller-ring analogs like the cyclopropyl derivative and before more complex piperazinyl variants such as 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol [3].
Table 3: Historical Development Timeline of Key Aminomethylphenols
Period | Development Milestone | Significance | |
---|---|---|---|
Pre-2020 | Commercial 4-methyl-2,6-dimethoxyphenol (97%) | Established phenolic core bioactivity | [3] [7] |
2020-2023 | Cyclopropyl/propylaminomethyl derivatives | Explored small N-substituents | [4] [5] |
2024 | Cycloheptylaminomethyl hydrobromide synthesis | Introduced 7-membered ring optimization | [2] |
Post-2024 | Piperazinyl/triazolyl derivatives | Added heterocyclic complexity | [3] |
The discovery was driven by three key hypotheses:
These rationales reflect the compound's position within medicinal chemistry's broader exploration of structural hybridity, particularly in developing compounds with enhanced physicochemical profiles for potential pharmaceutical applications. The specific selection of hydrobromide over hydrochloride salt followed emerging evidence of bromide counterions favorably modulating cation-π interactions in similar systems [2] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1